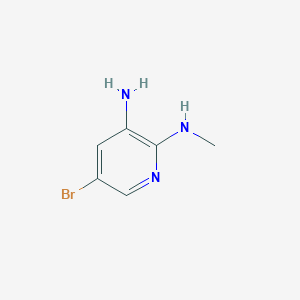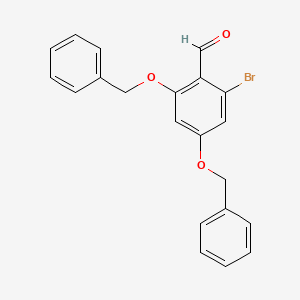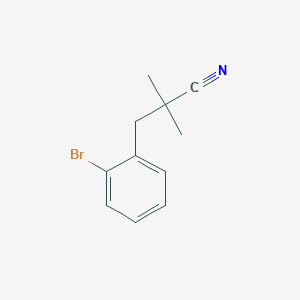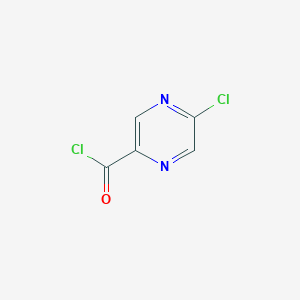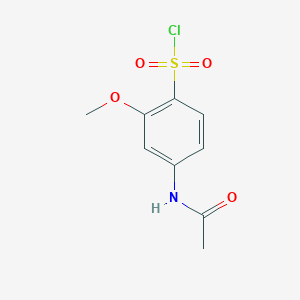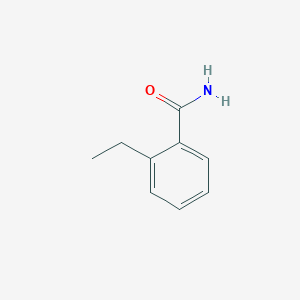
5-Bromo-4-metil-2-fenil-1,3-oxazol
Descripción general
Descripción
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is an organobromine compound with the molecular formula C10H8BrNO. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-2-phenyl-1,3-oxazole has several applications in scientific research:
Safety and Hazards
Mecanismo De Acción
The mechanism of action, biochemical pathways, and pharmacokinetics of a compound depend on its chemical structure and the functional groups it contains. For example, the bromine atom in “5-Bromo-4-methyl-2-phenyl-1,3-oxazole” could potentially undergo various reactions, such as electrophilic aromatic substitution .
Environmental factors that can influence the action, efficacy, and stability of a compound include temperature, pH, and the presence of other chemicals. For example, certain compounds can degrade or react under specific conditions, which can affect their stability and activity .
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-methyl-2-phenyl-1,3-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxazole derivatives, including 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, have been shown to exhibit enzyme inhibition properties, particularly against enzymes involved in microbial metabolism . This interaction can lead to the disruption of essential biochemical pathways in microorganisms, making it a potential candidate for antimicrobial drug development.
Cellular Effects
The effects of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole can induce changes in gene expression by interacting with DNA or RNA, leading to the modulation of gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-4-methyl-2-phenyl-1,3-oxazole remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, 5-Bromo-4-methyl-2-phenyl-1,3-oxazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can undergo biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities . The effects of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole in the nucleus, mitochondria, or other organelles can affect its interaction with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole typically involves the bromination of 4-methyl-2-phenyl-1,3-oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for 5-Bromo-4-methyl-2-phenyl-1,3-oxazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methyl-2-phenyl-1,3-oxazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized oxazole derivatives are formed.
Reduction Reactions: The primary product is 4-methyl-2-phenyl-1,3-oxazole.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-bromo-4-methyl-2-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQQHNFHCQSTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571577 | |
| Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21354-98-3 | |
| Record name | 5-Bromo-4-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

